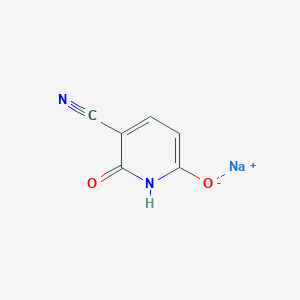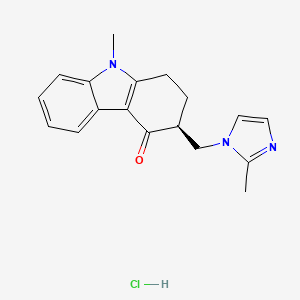
Resorcinol-formaldehyde resin, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Resorcinol-formaldehyde resin, sodium salt is a chemical compound with the molecular formula C7H8O3Na. It is a polymer formed from formaldehyde and 1,3-benzenediol (also known as resorcinol) with sodium as a counterion. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Resorcinol and Formaldehyde Reaction
Procedure: Resorcinol (110 g, 1.0 mol) and 37% formalin (44.5 g) are mixed and reacted at 70°C for 5 hours.
Industrial Production: In industrial settings, the reaction is scaled up, and additional steps such as purification and drying are implemented to ensure the quality and consistency of the product.
-
Resorcinol, Formaldehyde, and Sodium Sulphate Reaction
Procedure: Resorcinol, excess formaldehyde, and sodium sulphate are dissolved in water and heated with stirring on a water bath.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups on the benzene ring are oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups in the polymer to hydroxyl groups.
Substitution: The aromatic ring in the polymer can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Nitro or sulfonated derivatives of the polymer.
Wissenschaftliche Forschungsanwendungen
Resorcinol-formaldehyde resin, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme interactions and as a model compound for studying polymerization reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of resins, adhesives, and coatings due to its strong adhesive properties and chemical stability.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets. The hydroxyl groups on the benzene ring can form hydrogen bonds with other molecules, while the formaldehyde component can react with amines and other nucleophiles. These interactions can lead to cross-linking and polymerization, which are essential for its adhesive and coating applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formaldehyde, polymer with 1,3-benzenediol: Similar in structure but without the sodium counterion.
Phenol-formaldehyde resin: A polymer formed from phenol and formaldehyde, used in similar applications but with different properties.
Urea-formaldehyde resin: A polymer formed from urea and formaldehyde, commonly used in adhesives and coatings.
Uniqueness
Resorcinol-formaldehyde resin, sodium salt is unique due to the presence of the sodium counterion, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in certain types of adhesives and coatings.
Eigenschaften
CAS-Nummer |
148906-95-0 |
|---|---|
Molekularformel |
C7H7NaO3 |
Molekulargewicht |
162.12 |
IUPAC-Name |
sodium;formaldehyde;3-hydroxyphenolate |
InChI |
InChI=1S/C6H6O2.CH2O.Na/c7-5-2-1-3-6(8)4-5;1-2;/h1-4,7-8H;1H2;/q;;+1/p-1 |
InChI-Schlüssel |
WOQFLDTVSRDEMS-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC(=CC(=C1)O)[O-].[Na+] |
Synonyme |
Formaldehyde, polymer with 1,3-benzenediol, sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)




![2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid](/img/structure/B583630.png)





